2-[(2,5-Diamino-3,4-dihydroxypentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid
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Overview
Description
2-[(2,5-Diamino-3,4-dihydroxypentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid is a natural product found in Streptomyces hygroscopicus with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound is used in the synthesis of chiral bicyclic azetidine derivatives. It involves the conversion of (2S)-N-Benzoyl-2-azetidinecarboxylic acid into various derivatives via a series of reactions including lactamization, aldol reaction, and reduction. The structural elucidation of these compounds, particularly the stereoisomers of (5R)-3-(hydroxy-(4-nitrophenyl)methyl)-1-azabicyclo[3.2.0]heptan-2-one, has been achieved through X-ray crystallography (Barrett et al., 2002).
Development of γ-Amino Acid Analogues
- The chemical framework of this compound has been utilized in developing backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin. This was achieved by attaching an acetic acid moiety to the core structure, which reveals the framework of an embedded γ-amino butyric acid (GABA). These analogues are significant due to their potential in drug development (Garsi et al., 2022).
Antitumor Activity
- A range of synthetic 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives, including this compound, has been studied for their antitumor activity. The 3-amino acid derivatives showed enhanced antitumor activity compared to naturally occurring derivatives. Their efficacy in inhibiting tumor growth in vivo in various cell lines, without cross-resistance against certain resistant cell lines, highlights their potential in cancer treatment (Singh & Micetich, 2003).
Beta-Lactamase Inhibition
- This compound and its derivatives have been explored for their role as beta-lactamase inhibitors. The degradation products of one such derivative, YTR-830H, a new beta-lactamase inhibitor, have been structurally elucidated. Understanding these degradation pathways is crucial for the development of effective beta-lactamase inhibitors (Matsushima et al., 1988).
Antibacterial Activity
- Schiff base derivatives of amoxicillin incorporating this compound's structure have been synthesized and tested for antibacterial and fungicidal activities. These derivatives exhibited significant activity against various bacterial and fungal species, indicating their potential in antibacterial drug development (Al-Masoudi et al., 2015).
Properties
CAS No. |
103059-94-5 |
---|---|
Molecular Formula |
C13H22N4O8 |
Molecular Weight |
362.339 |
IUPAC Name |
2-[(2,5-diamino-3,4-dihydroxypentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid |
InChI |
InChI=1S/C13H22N4O8/c14-2-4(18)10(20)8(15)12(22)16-9(13(23)24)11(21)5-3-17-6(19)1-7(17)25-5/h4-5,7-11,18,20-21H,1-3,14-15H2,(H,16,22)(H,23,24) |
InChI Key |
ISKGECSIKHPJAO-UHFFFAOYSA-N |
SMILES |
C1C2N(C1=O)CC(O2)C(C(C(=O)O)NC(=O)C(C(C(CN)O)O)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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